

Flt3-IN-24: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Flt3-IN-24	
Cat. No.:	B12372492	Get Quote

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the treatment of AML.

Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase. This technical guide provides an in-depth overview of **Flt3-IN-24**, including its chemical properties, biological activity, and the signaling pathways it targets. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Core Compound Information

While a specific CAS (Chemical Abstracts Service) number for **Flt3-IN-24** is not readily available in public databases, its fundamental chemical and biological properties have been characterized.

Property	Value	
Molecular Formula	C23H20N6O2S	
Bioactivity (IC50)	7.94 nM against FLT3 kinase[1][2]	

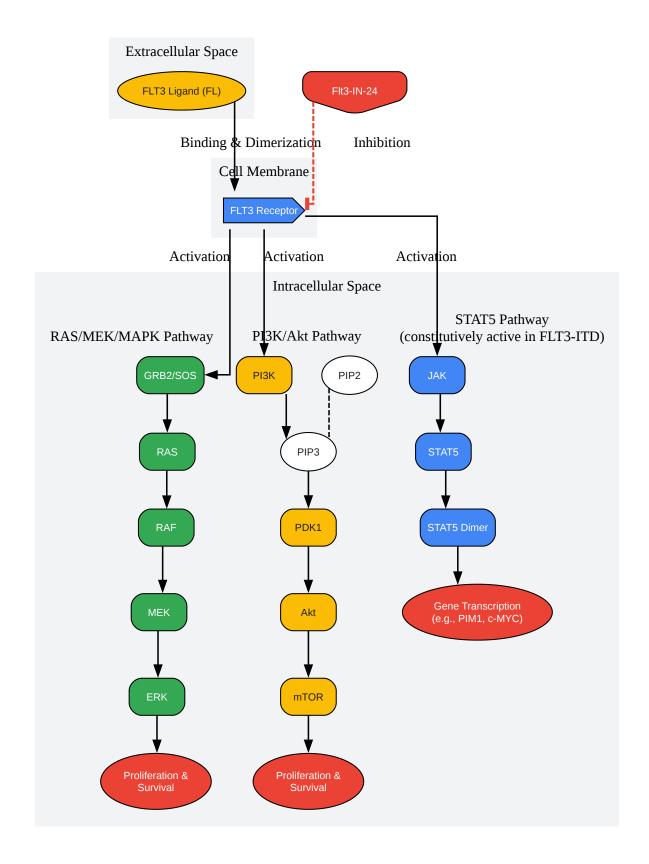


FLT3 Signaling Pathways

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt, RAS/MEK/MAPK, and STAT5 pathways, which are crucial for normal hematopoietic cell function.[3][4]

In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival.





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Caption: Simplified FLT3 signaling pathways and the inhibitory action of Flt3-IN-24.



Mutated FLT3 leads to the constitutive activation of these pathways, driving leukemogenesis. **Flt3-IN-24** acts by inhibiting the kinase activity of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for the characterization of **Flt3-IN-24** are not publicly available. However, the following are representative methodologies for the evaluation of novel FLT3 inhibitors, compiled from various studies on similar compounds.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Objective: To determine the IC50 value of **Flt3-IN-24** against wild-type and mutant FLT3 kinase.

Materials:

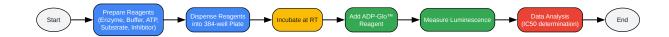
- Recombinant human FLT3 (wild-type and mutant forms, e.g., ITD, D835Y)
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
- ATP
- Substrate (e.g., a synthetic peptide or Myelin Basic Protein)[6]
- Flt3-IN-24 (or other test compounds)
- ADP-Glo™ Kinase Assay kit or similar detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of Flt3-IN-24 in DMSO.
- In a 384-well plate, add the kinase buffer, the test compound, and the FLT3 enzyme.



- Initiate the kinase reaction by adding a mixture of ATP and the substrate.[5]
- Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[5]
- The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Cellular Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cell lines that are dependent on FLT3 signaling.

Objective: To determine the anti-proliferative activity of **Flt3-IN-24** in FLT3-dependent AML cell lines.

Materials:

- AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)[7][8]
- Cell culture medium and supplements
- Flt3-IN-24 (or other test compounds)
- Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo®)



96-well cell culture plates

Procedure:

- Seed the AML cells in 96-well plates at a predetermined density.
- Treat the cells with serial dilutions of Flt3-IN-24.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add the cell viability reagent to each well.
- Incubate as per the manufacturer's instructions.
- Measure the signal (fluorescence or luminescence) using a microplate reader.
- Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50/IC50 value.

In Vivo Xenograft Model

This assay assesses the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To evaluate the in vivo anti-tumor activity of **Flt3-IN-24** in a mouse xenograft model of AML.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- AML cell line (e.g., MV4-11)
- Flt3-IN-24 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement



Procedure:

- Subcutaneously implant the AML cells into the flank of the mice.[9]
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment and control groups.
- Administer Flt3-IN-24 or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight and general health of the mice as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Flt3-IN-24** and provides a comparison with other well-characterized FLT3 inhibitors.

Compound	Туре	FLT3 IC50 (nM)	MV4-11 (FLT3-ITD) Cellular IC50 (nM)
Flt3-IN-24	Not Specified	7.94[1][2]	Not Publicly Available
Gilteritinib	Туре І	0.29[10]	~1.31[11]
Quizartinib	Type II	1.1	1.6
Midostaurin	Type I	11	10
Sorafenib	Type II	5.8	3



Data for comparator compounds are compiled from various sources and may have been generated under different assay conditions.

Conclusion

Flt3-IN-24 is a potent inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia. Its low nanomolar IC50 value demonstrates strong biochemical potency. While detailed cellular and in vivo data for **Flt3-IN-24** are not widely published, the experimental protocols and comparative data provided in this guide offer a comprehensive framework for its further investigation and for the development of novel FLT3 inhibitors. The continued exploration of potent and selective FLT3 inhibitors like **Flt3-IN-24** holds significant promise for improving therapeutic outcomes for patients with FLT3-mutated AML.

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